molecular formula C18H23NO3 B2886368 2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide CAS No. 886147-27-9

2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide

Cat. No. B2886368
CAS RN: 886147-27-9
M. Wt: 301.386
InChI Key: OLPHJJHTCJBRMJ-UHFFFAOYSA-N
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Description

2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide, also known as TMC-1, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. TMC-1 belongs to the class of chromene derivatives, which have been found to exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Silver-Catalyzed Decarboxylative Acylation

This compound can be used in silver-catalyzed decarboxylative acylation . The α-ketoamide functional group, which is a key part of this compound, is synthesized with three components of isocyanides, aromatic α-oxocarboxylic acid analogues, and water in moderate yields . This process uses air as a sole oxidant .

Development of Biologically Active Molecules

The α-ketoamide functional group in this compound is a privileged structure in medicinal chemistry. It has led to the development of a wide array of compounds that have shown a variety of pharmacological activities .

Modification of Molecules with Clinical Potential

Medicinal chemists have constantly exploited α-ketoamides to modify molecules with clinical potential , primarily as sedative/hypnotics, anxiolytics, antitumorals, antibacterials, antivirals, and antiprions .

Synthesis of β-Enaminones

The reaction of isodehydracetic acid with amines can afford β-enaminones in the presence of the coupling agent 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) . This is a concise, operationally simple method to expediently synthesize a new type of β-enaminone-containing compound .

Building Blocks for Biologically Active Molecules

β-Enaminones are the important building blocks for a variety of versatile biologically active molecules like indoles and pyrimidines . They are significant precursors for β-aminoacids .

Pharmaceutical Applications

β-Enaminones have attracted attention in pharmaceutical applications , such as anticonvulsants and α7 nicotinic acetylcholine receptor modulators . Their stability under simulated physiological pH and low toxicity are exemplified by their use as orally active medicinal agents .

properties

IUPAC Name

2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-17(2,3)11-18(4,5)19-15(20)13-10-12-8-6-7-9-14(12)22-16(13)21/h6-10H,11H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPHJJHTCJBRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)C1=CC2=CC=CC=C2OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide

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